molecular formula C16H16 B14591777 2-(But-1-en-1-yl)-1,1'-biphenyl CAS No. 61313-05-1

2-(But-1-en-1-yl)-1,1'-biphenyl

Cat. No.: B14591777
CAS No.: 61313-05-1
M. Wt: 208.30 g/mol
InChI Key: HPUCAWBFVXHLDN-UHFFFAOYSA-N
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Description

2-(But-1-en-1-yl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a butenyl substituent at the 2-position. Biphenyl derivatives are known for their diverse applications in various fields, including organic synthesis, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-1-en-1-yl)-1,1’-biphenyl can be achieved through several methods. One common approach involves the coupling of a butenyl halide with a biphenyl derivative under palladium-catalyzed conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of 2-(But-1-en-1-yl)-1,1’-biphenyl may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(But-1-en-1-yl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the butenyl group to a butyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Epoxides, ketones

    Reduction: Butyl-substituted biphenyl

    Substitution: Halogenated or nitrated biphenyl derivatives

Scientific Research Applications

2-(But-1-en-1-yl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2-(But-1-en-1-yl)-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclobut-1-en-1-yl)-1H-indole: Another biphenyl derivative with a cyclobutyl substituent.

    tert-Butyl 4-(E)-But-1-en-3-yn-1-yl-3-(tert-butyl(dimethyl)silyl)oxy-1H-indole-1-carboxylate: A compound with a similar butenyl group but different core structure.

Uniqueness

2-(But-1-en-1-yl)-1,1’-biphenyl is unique due to its specific substitution pattern and the presence of a butenyl group. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

61313-05-1

Molecular Formula

C16H16

Molecular Weight

208.30 g/mol

IUPAC Name

1-but-1-enyl-2-phenylbenzene

InChI

InChI=1S/C16H16/c1-2-3-9-14-12-7-8-13-16(14)15-10-5-4-6-11-15/h3-13H,2H2,1H3

InChI Key

HPUCAWBFVXHLDN-UHFFFAOYSA-N

Canonical SMILES

CCC=CC1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

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